6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Kinase inhibition Structure-activity relationship Triazolopyrimidine

6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477890-34-9) is a heterocyclic small molecule belonging to the triazolo[1,5-a]pyrimidine class, with the molecular formula C₁₄H₁₃FN₄ and a molecular weight of 256.28 g/mol. The compound features a 1,2,4-triazole ring fused to a pyrimidine, with methyl groups at the 5- and 7-positions and a 3-fluorophenylmethyl substituent at the 6-position.

Molecular Formula C14H13FN4
Molecular Weight 256.284
CAS No. 477890-34-9
Cat. No. B2985520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
CAS477890-34-9
Molecular FormulaC14H13FN4
Molecular Weight256.284
Structural Identifiers
SMILESCC1=C(C(=NC2=NC=NN12)C)CC3=CC(=CC=C3)F
InChIInChI=1S/C14H13FN4/c1-9-13(7-11-4-3-5-12(15)6-11)10(2)19-14(18-9)16-8-17-19/h3-6,8H,7H2,1-2H3
InChIKeyNSMOKHSHBFGYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477890-34-9): Chemical Identity and Core Structural Features


6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477890-34-9) is a heterocyclic small molecule belonging to the triazolo[1,5-a]pyrimidine class, with the molecular formula C₁₄H₁₃FN₄ and a molecular weight of 256.28 g/mol . The compound features a 1,2,4-triazole ring fused to a pyrimidine, with methyl groups at the 5- and 7-positions and a 3-fluorophenylmethyl substituent at the 6-position . This specific substitution pattern distinguishes it from the more commonly explored 2-substituted triazolo[1,5-a]pyrimidine analogs [1], positioning it as a differentiated scaffold for kinase-targeted and antimicrobial discovery programs.

Why Generic Substitution of CAS 477890-34-9 with In-Class Triazolo[1,5-a]pyrimidines Carries Scientific Risk


Triazolo[1,5-a]pyrimidines are not a functionally interchangeable class. Substitution position and electronic character profoundly modulate target engagement: the 6-(3-fluorobenzyl) motif in CAS 477890-34-9 occupies a distinct chemical space compared to the 2-aryl-substituted analogs that dominate published kinase inhibitor chemotypes [1]. Even closely related analogs differing by a single methylthio group at the 2-position (e.g., CAS 439111-27-0) can exhibit altered CYP inhibition profiles and solubility . Computational physicochemical data further underscore the risk: the target compound's computed LogP of 2.47 and TPSA of 43.08 Ų place it in a different drug-likeness quadrant than the unsubstituted core (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine; MW 148.17), meaning permeability and metabolic stability predictions cannot be extrapolated from one to the other. For procurement decisions, assuming equipotency or equivalent ADME behavior among triazolo[1,5-a]pyrimidine congeners without isomer-specific data constitutes a material scientific risk.

Quantitative Differentiation Evidence for CAS 477890-34-9 Against Closest Triazolo[1,5-a]pyrimidine Analogs


Substitution-Position Differentiation: 6-(3-Fluorobenzyl) vs. 2-Aryl Triazolo[1,5-a]pyrimidine Scaffolds

The target compound bears its aromatic substituent at the 6-position of the triazolo[1,5-a]pyrimidine core, whereas the majority of biologically characterized triazolo[1,5-a]pyrimidines in the CDK2 and kinase inhibitor literature are substituted at the 2-position [1]. In the landmark CDK2 inhibitor series reported by Richardson et al. (2006), all potent compounds (e.g., the clinical candidate with CDK2 IC₅₀ = 120 nM and 167-fold selectivity over GSK-3β) carried 2-position modifications, and the 6-position remained unsubstituted in the crystallographically characterized ligands [1][2]. The 6-benzyl substitution present in CAS 477890-34-9 is structurally unrepresented in those well-characterized series, meaning this compound samples an underexplored vector in the CDK2 ATP-binding pocket and may exhibit a distinct selectivity fingerprint.

Kinase inhibition Structure-activity relationship Triazolopyrimidine

Physicochemical Differentiation: Computed LogP and TPSA of CAS 477890-34-9 vs. Unsubstituted Core and 2-Substituted Analogs

CAS 477890-34-9 exhibits a computed LogP of 2.47 and a topological polar surface area (TPSA) of 43.08 Ų . The unsubstituted core scaffold 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (MW 148.17) has a substantially lower LogP and different solubility profile [1]. By comparison, the closely related 2-substituted analog CHEBI:114929 (2-(4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine; MW 242.25) contains its fluorophenyl group at the 2-position rather than the 6-benzyl position, resulting in different hydrogen-bond acceptor/donor topology and rotatable bond count despite identical molecular formula core elements [2]. The 6-benzyl substitution in CAS 477890-34-9 introduces one additional rotatable bond (2 total) compared to the 2-aryl analog, potentially affecting entropic penalty upon target binding.

Drug-likeness Lipophilicity ADME prediction

CYP Enzyme Interaction Profile: Differential P450 Inhibition Potential of Triazolo[1,5-a]pyrimidine Scaffolds

The triazolo[1,5-a]pyrimidine scaffold class has documented interactions with cytochrome P450 enzymes. BindingDB contains curated CYP inhibition data for triazolo[1,5-a]pyrimidine derivatives, including a related analog with measured CYP2C19 Ki = 70 nM, CYP3A4 IC₅₀ = 5.33 μM, and CYP2B6 IC₅₀ = 15.4 μM [1]. While these data are not from the exact CAS 477890-34-9 compound, they establish that the triazolo[1,5-a]pyrimidine core engages CYP isoforms at pharmacologically relevant concentrations. The 6-(3-fluorobenzyl) substitution pattern of CAS 477890-34-9 introduces steric and electronic features at a position distinct from the analogs profiled in BindingDB, and the fluorophenyl group may engage in favorable halogen-bonding interactions within CYP active sites that differ from non-fluorinated or differently positioned aryl analogs [2].

Drug metabolism CYP inhibition ADMET

Antitumor Activity Class Benchmarking: Triazolo[1,5-a]pyrimidine Scaffold Potency Ranges Against Cancer Cell Lines

While CAS 477890-34-9 itself lacks published cell-based antitumor IC₅₀ data, the triazolo[1,5-a]pyrimidine scaffold has been extensively profiled in anticancer assays. A 2007 study by Yang, Xu, and Lu reported that compound 19 in their series displayed IC₅₀ values of 12.3 μM against Bel-7402 (hepatocellular carcinoma) and 6.1 μM against HT-1080 (fibrosarcoma) cell lines [1]. More recently, optimized 2-anilino triazolopyrimidines achieved tubulin polymerization IC₅₀ values as low as 0.45 μM with antiproliferative activity superior to combretastatin A-4 against A549 and HeLa cells [2]. The 6-benzyl substitution of CAS 477890-34-9 is structurally distinct from both the 2-thioacetamide series (Yang et al.) and the 2-anilino series, suggesting that its antitumor SAR may follow a different trajectory from these published benchmarks. The Novikova et al. (1981) study on 5,7-substituted s-triazolo[1,5-a]pyrimidines provides historical precedent for antitumor activity in this substitution class, albeit without modern IC₅₀ quantification [3].

Anticancer Cytotoxicity Triazolopyrimidine

High-Value Application Scenarios for CAS 477890-34-9 Based on Differentiated Structural and Physicochemical Properties


Kinase Inhibitor Library Diversification with a 6-Substituted Triazolo[1,5-a]pyrimidine Scaffold

CAS 477890-34-9 is best deployed as a diversity element in kinase-focused compound libraries, specifically to complement existing 2-substituted triazolo[1,5-a]pyrimidine collections. The compound's 6-(3-fluorobenzyl) substitution samples an underexplored vector relative to the CDK2 ATP-binding pocket characterized in PDB structures 2C6I, 2C68, and 2C69 [1]. Procurement of this compound alongside 2-substituted analogs (e.g., CHEBI:114929) enables systematic exploration of substitution-dependent selectivity against CDK2, GSK-3β, and potentially other CMGC-family kinases. The fluorophenyl group provides a handle for ¹⁹F NMR-based binding assays without additional synthetic modification.

CYP Inhibition Liability Assessment Using a 6-Benzyl Triazolo[1,5-a]pyrimidine Probe

Given class-level evidence that triazolo[1,5-a]pyrimidines inhibit CYP isoforms (CYP2C19 Ki = 70 nM, CYP3A4 IC₅₀ = 5.33 μM for related analogs) [1], CAS 477890-34-9 can serve as a structurally distinct probe to determine whether moving the aryl substituent from the 2-position to the 6-benzyl position alters the CYP inhibition fingerprint. Its computed LogP of 2.47 and TPSA of 43.08 Ų predict adequate metabolic stability for in vitro microsome-based CYP panel screening, and the absence of a 2-substituent eliminates a known metabolic soft spot present in 2-thioether and 2-amino analogs.

Metal Complexation Studies Leveraging the N1/N3 Triazole Donor Set of the 6-Substituted Core

The 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine core has established utility as an N-donor ligand for Ru(III), Pt(II), Co(II), and other transition metals, with demonstrated antiparasitic and antitumor activity in metal complex form [1]. CAS 477890-34-9 retains the chelating N1/N3 donor atoms of the triazolo[1,5-a]pyrimidine scaffold while adding a 6-(3-fluorobenzyl) substituent that is unlikely to sterically interfere with metal coordination. This makes it a candidate for synthesizing novel metallodrugs where the fluorobenzyl group modulates lipophilicity and cellular uptake of the resulting metal complex without compromising the coordination chemistry established for the unsubstituted dmtp ligand .

Fragment-Based Screening Follow-Up with a Pre-Validated Core Scaffold

For fragment-based drug discovery programs that have identified the 5,7-dimethyl-triazolo[1,5-a]pyrimidine core as a hit, CAS 477890-34-9 represents a logical first-step elaboration that introduces a 6-benzyl substituent not explored in the foundational CDK2 inhibitor SAR [1]. The compound's commercial availability at ≥98% purity from multiple vendors and its favorable computed physicochemical profile (meeting all Lipinski Rule of Five criteria: MW <500, LogP <5, HBD = 0, HBA = 4) make it suitable for immediate purchase and screening without custom synthesis lead times. The 3-fluorophenyl group additionally enables ¹⁹F NMR-based fragment screening approaches.

Quote Request

Request a Quote for 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.